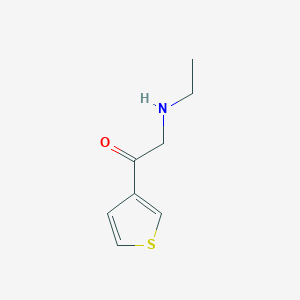
2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one is an organic compound that features a thiophene ring substituted with an ethylamino group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one typically involves the reaction of thiophene-3-carboxaldehyde with ethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Thiophene-3-carboxaldehyde, ethylamine
Reaction Conditions: Optimized temperature and pressure conditions
Purification: Techniques such as recrystallization or chromatography to obtain pure product
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cellular functions such as proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one
- 2-(Propylamino)-1-(thiophen-3-yl)ethan-1-one
- 2-(Butylamino)-1-(thiophen-3-yl)ethan-1-one
Uniqueness
2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C8H11NOS |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
2-(ethylamino)-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C8H11NOS/c1-2-9-5-8(10)7-3-4-11-6-7/h3-4,6,9H,2,5H2,1H3 |
Clé InChI |
KFVHHYCLJWBUCZ-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(=O)C1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




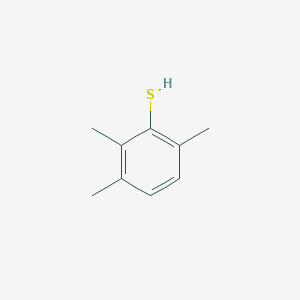

![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)
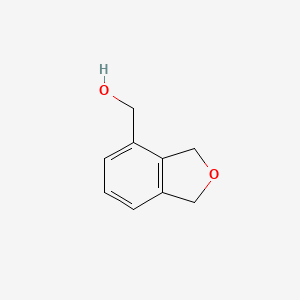

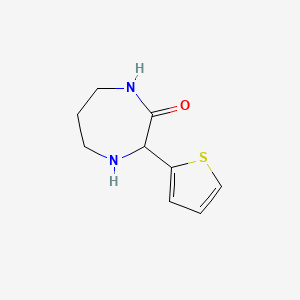

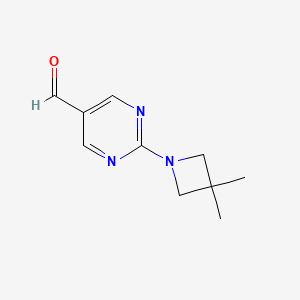
![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)

![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
